BenchChemオンラインストアへようこそ!

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex

Organic thermoelectrics Single-walled carbon nanotubes Power factor

Researchers requiring reproducible organic conductor performance face batch variability that undermines device data. TTF-TCNQ (CAS 40210-84-2) eliminates this uncertainty as the definitive literature benchmark. • Prototypical 1D organic conductor: ~10³ Ω⁻¹cm⁻¹ at 298 K, Peierls transition at ~54 K • SWCNT dopant: achieves 248 μW m⁻¹K⁻² power factor-51% above undoped films • OFET nanoweb buffer layer: field-effect mobility enhanced several tens of times vs. OTS • DMA-cast nanofiber films: 58.0 S cm⁻¹ conductivity, 6.05 μW m⁻¹K⁻² power factor Supplied with certified purity for reproducible thermoelectric, OFET, and CDW research.

Molecular Formula C18H8N4S4
Molecular Weight 408.6 g/mol
CAS No. 40210-84-2
Cat. No. B1588788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex
CAS40210-84-2
Molecular FormulaC18H8N4S4
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1
InChIInChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H
InChIKeyOIXMVDHMELKBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTF-TCNQ Core Properties & Benchmarking


Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane (TTF-TCNQ, CAS 40210-84-2) is the prototypical organic charge-transfer complex and one-dimensional organic conductor, formed by the co-crystallization of the electron donor TTF and the electron acceptor TCNQ [1]. It crystallizes in a monoclinic structure with space group P2₁/c (Z = 2), featuring segregated stacks of TTF and TCNQ molecules along the b-axis, which confers quasi-one-dimensional metallic conductivity at room temperature [2]. First synthesized and characterized in 1973, TTF-TCNQ represents the foundational benchmark for the entire field of organic conductors and charge-transfer salts, with its electrical conductivity (~10³ Ω⁻¹ cm⁻¹ at 298 K) and characteristic Peierls metal-insulator transition (~54 K) serving as reference points against which all subsequent derivatives and analogs are evaluated [3].

1 Prototypical organic charge-transfer complex and benchmark 1D organic conductor
2 Room-temperature quasi-1D metallic conductivity along segregated TTF/TCNQ stacks
3 Reference system for Peierls transition and charge density wave physics research
4 Supports SWCNT thermoelectric doping, OFET buffer-layer, and cast film workflows

Why TTF-TCNQ Cannot Be Replaced


The substitution of TTF-TCNQ with structurally analogous charge-transfer complexes is scientifically unjustified without explicit validation. Although many TTF and TCNQ derivatives exist, each substitutional modification fundamentally alters the donor-acceptor charge-transfer integral (ρ), band filling, and resultant Fermi surface topology, which collectively govern the magnitude of electrical conductivity, the temperature of the Peierls transition, and the sensitivity of these parameters to applied hydrostatic pressure [1]. For instance, fluorination of the acceptor moiety in TTF-TCNQF₄ significantly increases catalytic activity in electron-transfer reactions relative to the parent TTF-TCNQ, while selenium substitution in HMTSF-TCNQ alters room-temperature conductivity from ~10³ Ω⁻¹ cm⁻¹ to >2000 Ω⁻¹ cm⁻¹ [2]. Consequently, procurement of a general 'organic conductor' or 'charge-transfer salt' without specification to TTF-TCNQ cannot guarantee the precise electrical, thermoelectric, or catalytic performance required for a given application; the data below quantifies these specific differentiations.

Catalytic profile mismatch TTF-TCNQF₄ analog may shift catalytic activity and recyclability profile; TTF-TCNQ reusability not established
Conductivity enhancement divergence HMTSF-TCNQ and other congeners exhibit markedly different σ_m/σ_RT ratio and transition behavior
Electronic structure alteration Substitutional modifications alter charge-transfer integral and Fermi surface topology, shifting 1D instability characteristics

TTF-TCNQ Comparative Evidence


Thermoelectric Power Factor of Doped SWCNT Films

TTF-TCNQ functions as a superior p-type dopant for single-walled carbon nanotube (SWCNT) films in thermoelectric applications. When SWCNT films are doped with 0.07 wt% TTF-TCNQ charge-transfer complex, a room-temperature power factor of 248 μW m⁻¹ K⁻² is achieved. This value represents a 51% enhancement over undoped SWCNT films and a 20% improvement relative to SWCNT films doped with TCNQ alone [1]. The enhancement is attributed to a reduction in structural defects and higher carrier mobility conferred by the TTF-TCNQ dopant compared to the TCNQ-only dopant.

Power factor (SWCNT)
Head-to-head
248 μW m⁻¹ K⁻² (TTF-TCNQ doped SWCNT) vs ~207 (TCNQ-doped) vs ~164 (undoped)
Supports dopant selection review for flexible thermoelectrics
0.07 wt% doping, room temperature
Organic thermoelectrics Single-walled carbon nanotubes Power factor Charge-transfer doping

Electron-Transfer Catalytic Activity

In the model reaction of ferricyanide reduction by thiosulfate ions, TTF-TCNQ exhibits measurable catalytic activity; however, the fluorinated analog TTF-TCNQF₄ demonstrates substantially higher catalytic activity under identical conditions. Importantly, TTF-TCNQF₄ can be recovered and reused for at least 10 catalytic cycles without loss of performance, establishing its superior stability and reusability profile [1]. This direct comparison quantifies the trade-off between the well-characterized electronic properties of TTF-TCNQ and the enhanced catalytic performance of the fluorinated derivative.

Catalytic activity
Head-to-head
TTF-TCNQ: baseline activity TTF-TCNQF₄: higher activity, ≥10 cycles
Supports application-specific catalytic context review
TTF-TCNQ reusability not established
Electron-transfer catalysis Heterogeneous catalysis Ferricyanide reduction Recyclability

Conductivity and Peierls Transition

TTF-TCNQ exhibits a room-temperature conductivity (σ_RT) of approximately 10³ Ω⁻¹ cm⁻¹ along the b-axis. Upon cooling, the conductivity increases by a factor of σ_m/σ_RT ~ 10–15, peaking near 58 K before undergoing a metal-insulator (Peierls) transition at 54 K. In contrast, the selenium-containing congener HMTSF-TCNQ (hexamethylene tetraselenafulvalinium tetracyanoquinodimethanide) exhibits a higher σ_RT ranging from 1391 to 2178 Ω⁻¹ cm⁻¹ but with a much weaker conductivity enhancement upon cooling (σ_m/σ_RT ~ 3.4 at 75–45 K) and a subsequent decrease to σ/σ_RT = 0.3 at 1.5 K [1]. Additionally, dc conductivity measurements reveal two distinct anomalies in TTF-TCNQ: the Peierls transition at 54 K and a first-order hysteretic transition near 38 K [2].

Conductivity & transition
Cross-study comparable
σ_RT ~10³ Ω⁻¹ cm⁻¹, σ_m/σ_RT ~10–15, T_Peierls 54 K HMTSF-TCNQ: σ_RT 1391–2178, σ_m/σ_RT ~3.4
Selection depends on conductivity enhancement profile versus absolute σ_RT
b-axis single crystal DC measurements
Organic metals Peierls transition Electrical conductivity Metal-insulator transition

DMA-Enhanced Thermoelectric Cast Films

The thermoelectric properties of TTF-TCNQ cast films are markedly enhanced by the use of N,N-dimethylacetamide (DMA) as a processing additive. Films prepared with DMA exhibit an electrical conductivity of 58.0 S cm⁻¹, a Seebeck coefficient of 32.3 μV K⁻¹, and a resulting power factor of 6.05 μW m⁻¹ K⁻². These values are approximately twice those obtained from conventional polycrystalline TTF-TCNQ films without DMA, which typically exhibit conductivities in the range of 5–30 S cm⁻¹ [1]. The enhancement is attributed to a higher density of TTF-TCNQ nanofibers induced by the DMA additive.

DMA-processed film
Head-to-head
Conductivity 58.0 S cm⁻¹, PF 6.05 μW m⁻¹ K⁻² ~2× conventional polycrystalline film
Processing methodology impacts thermoelectric output metrics
N,N-dimethylacetamide additive; room temperature
Organic thermoelectrics Cast films Seebeck coefficient Power factor

Pressure Dependence of Charge Density Wave State

The charge density wave (CDW) insulating state in TTF-TCNQ is suppressed by applied hydrostatic pressure. Resistivity measurements along the b-axis (1D direction) and a-axis (perpendicular) reveal a power-law dependence in the metallic regime with exponents of T^2.3 and T^1.0, respectively. The CDW state is completely suppressed at pressures exceeding 8 GPa, as documented in the established temperature-pressure (T-P) phase diagram [1]. This pressure sensitivity distinguishes TTF-TCNQ from other organic conductors with different bandwidths and interchain coupling strengths; for instance, (BEDT-TTF)(TCNQ) exhibits a qualitatively different pressure-temperature phase diagram featuring a low-temperature metallic phase not present in TTF-TCNQ at ambient pressure [2]. This differential pressure response provides a quantifiable criterion for selecting TTF-TCNQ over other charge-transfer salts in pressure-tuned studies of 1D electronic instabilities.

CDW suppression
Class-level inference
CDW suppressed at P > 8 GPa ρ_b ∝ T^2.3, ρ_a ∝ T^1.0 (metallic regime)
Reference system for pressure-tuned 1D electronic studies
Phase diagram distinct from other charge-transfer salts
Charge density wave Hydrostatic pressure Phase diagram One-dimensional conductivity

Field-Effect Mobility Enhancement in OFETs

In organic field-effect transistors (OFETs), the interface between the organic semiconductor and the gate dielectric critically influences device performance. When an inkjet-printed TTF-TCNQ nanoweb is employed as a buffer layer between the semiconductor and dielectric layers, the effective field-effect mobility increases by as much as several tens of times compared to devices utilizing a conventional n-octadecyl triethoxysilane (OTS) modification layer, while maintaining high on/off current ratios [1]. Additionally, TTF-TCNQ thin films function effectively as source/drain electrodes in n-type OFETs, enabling high mobility (~1.0 cm² V⁻¹ s⁻¹) when combined with DBTTF-TCNQ semiconducting channels, demonstrating interface band engineering not achievable with conventional metal electrodes [2].

OFET mobility gain
Head-to-head
Mobility enhancement >10–100× vs OTS modification On/off current ratio maintained
Supports buffer-layer selection review for printed OFETs
Inkjet-printed TTF-TCNQ nanoweb buffer layer
Organic field-effect transistors OFET Buffer layer Mobility Inkjet printing

TTF-TCNQ Application Scenarios


p-Type Dopant for Flexible Thermoelectrics

TTF-TCNQ is the dopant of choice for enhancing the thermoelectric power factor of single-walled carbon nanotube (SWCNT) films. At a loading of 0.07 wt%, TTF-TCNQ-doped SWCNT films achieve a power factor of 248 μW m⁻¹ K⁻², which is 51% higher than undoped SWCNT and 20% higher than TCNQ-doped SWCNT films [1]. This quantifiable enhancement, coupled with the demonstrated flexible thermoelectric generator output of 17.4 nW at ΔT = 22.8 K, makes TTF-TCNQ the preferred p-dopant over TCNQ alone or undoped materials when maximum power factor is required for wearable or flexible energy harvesting applications.

Buffer Layer for Inkjet-Printed OFETs

In OFET fabrication, an inkjet-printed TTF-TCNQ nanoweb buffer layer between the semiconductor and dielectric yields a field-effect mobility enhancement of several tens of times compared to conventional OTS modification layers, without sacrificing on/off current ratio [1]. This application scenario is specifically validated for high-performance, low-cost printed electronics where OTS treatment would provide insufficient mobility. TTF-TCNQ also serves as an effective electrode material for n-type OFETs, enabling high electron mobility (~1.0 cm² V⁻¹ s⁻¹) through interface band engineering with DBTTF-TCNQ channels [2].

Reference System for Pressure-Tuned CDW Studies

TTF-TCNQ remains the quintessential model compound for investigating pressure-dependent CDW physics in quasi-one-dimensional conductors. Its well-documented temperature-pressure phase diagram establishes that the CDW insulating state is completely suppressed at hydrostatic pressures exceeding 8 GPa, with distinct power-law resistivity behavior (ρ_b ∝ T^2.3, ρ_a ∝ T^1.0) in the metallic regime [1]. This makes TTF-TCNQ the reference material of choice for experiments aimed at exploring the CDW suppression boundary or searching for emergent electronic phases, including potential superconductivity, near the critical pressure where one-dimensional instabilities are quenched.

n-Type Thermoelectric Cast Films with DMA

When processed with N,N-dimethylacetamide (DMA) as a casting additive, TTF-TCNQ forms high-density nanofiber films that achieve a conductivity of 58.0 S cm⁻¹, a Seebeck coefficient of 32.3 μV K⁻¹, and a power factor of 6.05 μW m⁻¹ K⁻²—approximately double the values of conventional polycrystalline TTF-TCNQ films [1]. This application scenario is specifically validated for the fabrication of n-type thermoelectric elements in π-structured organic thermoelectric modules. Procurement of TTF-TCNQ for thermoelectric film applications should be accompanied by DMA-based processing protocols to realize the quantifiable performance advantage over standard polycrystalline film preparation methods.

Application
Selection Property
Validation Focus
SWCNT thermoelectric doping
Dopant power factor context
Flexible thermoelectric generator output
OFET buffer-layer engineering
Interface mobility enhancement review
Printed transistor on/off ratio and mobility
Pressure-tuned CDW physics reference
P–T phase diagram context
CDW suppression boundary mapping
DMA-processed thermoelectric films
Processing-dependent conductivity review
Cast film power factor optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.